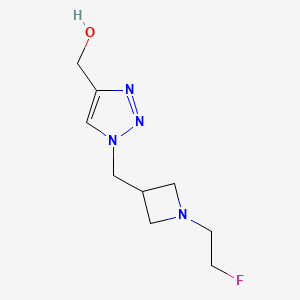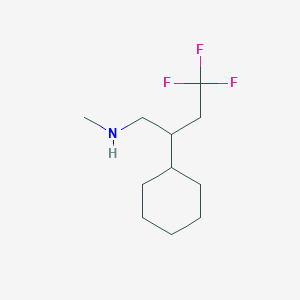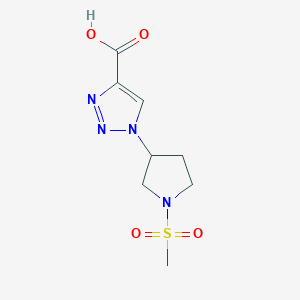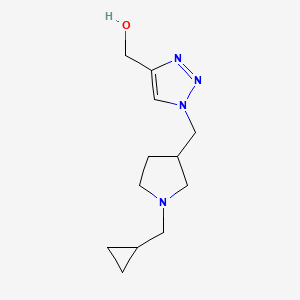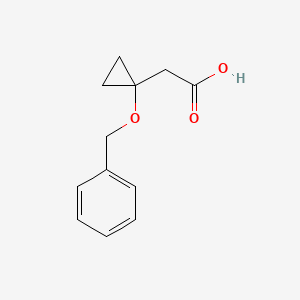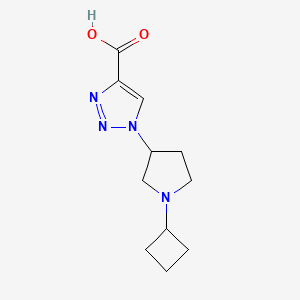
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and 1,2,3-triazole rings would give the molecule a certain degree of rigidity. The carboxylic acid group could form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The 1,2,3-triazole ring could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on factors such as its polarity and the presence of hydrogen bonding groups.科学研究应用
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a building block for creating novel drug entities. Its unique structure, featuring a triazole ring fused with a carboxylic acid moiety, makes it a valuable precursor in synthesizing potential therapeutic agents. For instance, derivatives of this compound could be explored for their antiviral, antibacterial, or anticancer properties due to the bioactive nature of triazole compounds .
Agriculture
In the agricultural sector, such compounds are often examined for their potential as growth promoters or as part of pest control agents. The triazole ring, in particular, is known for its fungicidal properties, and modifying it with different substituents like the cyclobutylpyrrolidin group could lead to the development of new, more effective agrochemicals .
Material Science
Material scientists might investigate the compound’s utility in creating novel polymers or coatings. The presence of reactive functional groups like carboxylic acid could allow for crosslinking, which is essential in developing materials with enhanced durability or specific physical properties .
Environmental Science
In environmental science, researchers could explore the use of this compound in the remediation of pollutants. Its potential to interact with various contaminants, either by neutralizing them or facilitating their breakdown, could be valuable in environmental clean-up efforts .
Biochemistry
Biochemists may study this compound for its interaction with biological macromolecules. Understanding how it binds to proteins or nucleic acids can provide insights into cellular processes and lead to the discovery of new biochemical pathways or regulatory mechanisms .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could serve as a standard or reagent in chromatography or mass spectrometry. Its distinct chemical structure allows it to be a reference point in the qualitative and quantitative analysis of complex mixtures .
未来方向
属性
IUPAC Name |
1-(1-cyclobutylpyrrolidin-3-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-4-5-14(6-9)8-2-1-3-8/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQUFYPNBUIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





